molecular formula C9H13NO2S B083790 2,6-Dimethyl-3-(methylsulfonyl)aniline CAS No. 10311-40-7

2,6-Dimethyl-3-(methylsulfonyl)aniline

Cat. No. B083790
CAS RN: 10311-40-7
M. Wt: 199.27 g/mol
InChI Key: IAWUBBZDJUPVOE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(methylsulfonyl)aniline is part of a broader class of compounds known for their intriguing chemical behavior and utility in organic synthesis. Research into sulfonated anilines and methylsulfonyl derivatives provides insights into the synthesis, molecular structure, chemical reactions, and properties of similar compounds.

Synthesis Analysis

The synthesis of sulfonated anilines often involves nucleophilic aromatic substitution reactions, followed by hydrogenation and oxidation steps. For example, a study details the synthesis of 2,6-bis[aryl(alkyl)sulfonyl]anilines via such a method, showcasing the complexity and versatility of sulfonation reactions in producing highly functionalized aniline derivatives (Beppu et al., 2014).

Scientific Research Applications

Oxidation of Nauseous Sulfur Compounds

Research on the oxidation of reduced sulfur compounds, which are by-products in various industrial processes, has shown interest in photocatalytic treatments and the use of photosensitizers for environmental remediation. The study by Cantau et al. (2007) reviews different TiO2-based photocatalytic processes designed for the oxidation of sulfur compounds, highlighting the potential for similar compounds in pollution treatment and the importance of understanding their interactions with catalytic materials (Cantau et al., 2007).

Hydrogen Bonding in Mixtures

The study of hydrogen bonding interactions, particularly in dimethyl sulfoxide (DMSO) and its mixtures, provides insights into solvent properties and molecular interactions. Kiefer, Noack, and Kirchner (2011) review the literature on DMSO's hydrogen bonding with cosolvents, which can inform about the solvent applications and molecular behavior of similar sulfonyl-containing compounds (Kiefer, Noack, & Kirchner, 2011).

Antioxidant Capacity Assays

Ilyasov et al. (2020) review the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. This research points to the significance of understanding chemical reactions and mechanisms for compounds with potential antioxidant properties, which could extend to applications of 2,6-Dimethyl-3-(methylsulfonyl)aniline in evaluating antioxidant capacities (Ilyasov et al., 2020).

Membrane Structure and Stability

Yu and Quinn (1998) review the impact of dimethyl sulphoxide on the stability and dynamics of biomembranes, which is relevant for understanding how similar compounds might interact with cellular membranes and affect biological functions. This could be pertinent to the applications of 2,6-Dimethyl-3-(methylsulfonyl)aniline in biological research (Yu & Quinn, 1998).

Therapeutic Applications and Drug Vehicle

Research into the therapeutic applications of DMSO, such as its use as a drug vehicle for eye diseases, highlights the potential of sulfonyl-containing compounds in medical treatments. Hoang et al. (2021) discuss the therapeutic efficacy of DMSO in ophthalmology, suggesting possible research directions for similar compounds (Hoang et al., 2021).

Safety And Hazards

Sigma-Aldrich provides “2,6-Dimethyl-3-(methylsulfonyl)aniline” as-is, without any warranty of fitness for a particular purpose . Buyers are responsible for confirming the product’s identity and purity .

Future Directions

As “2,6-Dimethyl-3-(methylsulfonyl)aniline” is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research , its future applications will likely depend on the results of this research.

properties

IUPAC Name

2,6-dimethyl-3-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-4-5-8(13(3,11)12)7(2)9(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWUBBZDJUPVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375506
Record name 2,6-dimethyl-3-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-(methylsulfonyl)aniline

CAS RN

10311-40-7
Record name 2,6-dimethyl-3-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-3-(methylsulfonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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